molecular formula C21H23F5N6O3S B12385242 Hsd17B13-IN-20

Hsd17B13-IN-20

Numéro de catalogue: B12385242
Poids moléculaire: 534.5 g/mol
Clé InChI: IBOGSVYJIKXNSL-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hsd17B13-IN-20 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and plays a significant role in the metabolism of steroids and lipids. HSD17B13 has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) due to its involvement in the progression of these liver diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the reactions .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain high-purity product. The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Hsd17B13-IN-20 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Applications De Recherche Scientifique

Hsd17B13-IN-20 has a wide range of scientific research applications, including:

Mécanisme D'action

Hsd17B13-IN-20 exerts its effects by binding to the active site of HSD17B13, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid and steroid metabolism, leading to a reduction in lipid droplet formation and accumulation in hepatocytes. The molecular targets and pathways involved include the regulation of lipid metabolism genes and the modulation of inflammatory responses in the liver .

Comparaison Avec Des Composés Similaires

    Hsd17B13-IN-17: Another inhibitor of HSD17B13 with a similar mechanism of action but different chemical structure.

    Hsd17B13-IN-23: A structurally related compound with comparable inhibitory effects on HSD17B13.

Uniqueness of Hsd17B13-IN-20: this compound is unique due to its high selectivity and potency in inhibiting HSD17B13. It has been shown to effectively reduce lipid accumulation in hepatocytes and mitigate the progression of liver diseases in preclinical models. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .

Propriétés

Formule moléculaire

C21H23F5N6O3S

Poids moléculaire

534.5 g/mol

Nom IUPAC

2,6-difluoro-3-[1-methyl-6-[(2R)-4-methylsulfonyl-2-propylpiperazin-1-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C21H23F5N6O3S/c1-4-5-11-10-31(36(3,34)35)6-7-32(11)20-27-9-13-17(29-30(2)19(13)28-20)12-8-14(21(24,25)26)16(23)18(33)15(12)22/h8-9,11,33H,4-7,10H2,1-3H3/t11-/m1/s1

Clé InChI

IBOGSVYJIKXNSL-LLVKDONJSA-N

SMILES isomérique

CCC[C@@H]1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C

SMILES canonique

CCCC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.